molecular formula C12H11NO5 B554439 Z-L-Alanine N-carboxyanhydride CAS No. 125814-23-5

Z-L-Alanine N-carboxyanhydride

Cat. No.: B554439
CAS No.: 125814-23-5
M. Wt: 249.22 g/mol
InChI Key: PSOXFYKJSWSUAG-QMMMGPOBSA-N
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Description

Z-L-Alanine N-carboxyanhydride (Z-L-Ala NCA) is a monomer used in the ring-opening polymerization (ROP) of α-amino acid NCAs, a class of compounds first synthesized by Hermann Leuchs in 1906 . NCAs are cyclic anhydrides derived from amino acids, enabling the synthesis of polypeptides with tunable secondary structures (e.g., α-helices, β-sheets) and functionalities. The "Z" (benzyloxycarbonyl) group in Z-L-Ala NCA acts as a protective moiety for the amino group during polymerization, ensuring controlled chain growth and structural homogeneity. The development of living polymerization systems, such as those reported by Deming in 1997, has allowed for precise control over molecular weight and polydispersity, making Z-L-Ala NCA a cornerstone in biomedical material design, including drug delivery systems and stimuli-responsive polymers .

Properties

IUPAC Name

benzyl (4S)-4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-8-10(14)18-12(16)13(8)11(15)17-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOXFYKJSWSUAG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401182138
Record name Phenylmethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125814-23-5
Record name Phenylmethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125814-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-L-Alanine N-carboxyanhydride typically involves the reaction of benzylamine with a suitable oxazolidine precursor. One common method is the cyclization of N-benzyl-4-methyl-2-oxazolidinone with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an organic solvent, like tetrahydrofuran, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Ring-Opening Polymerization (ROP)

Z-Ala-NCA undergoes ROP to form poly(Z-L-alanine), a precursor for deprotected polypeptides. The reaction follows two primary mechanisms:

Amine Mechanism

  • Initiation : Primary amines (e.g., n-butylamine) attack the NCA carbonyl, forming a carbamate intermediate .

  • Propagation : Sequential nucleophilic additions of amine-terminated chains to NCAs, releasing CO₂ .

  • Kinetics : Rate constants (kₐₚₚ) depend on solvent polarity, catalyst presence, and monomer concentration. For example, DMAPPCl catalyst accelerates polymerization rates by activating NCAs and passivating amines, achieving kₒbₛ up to 16.29 h⁻¹ in THF .

Activated Monomer (AM) Mechanism

  • Involves deprotonation of NCA by strong bases, generating a nucleophilic NCA anion that propagates chain growth .

Example Polymerization Conditions

ParameterDetails
Solvent THF, DCM, or toluene (weak polarity preferred)
Initiator Primary amines (e.g., n-butylamine) or ionic catalysts
Temperature Room temperature (20–25°C)
DP Control Adjusting [M]/[I] ratio (e.g., DP = 10–100)

Hydrolysis and Stability

Z-Ala-NCA is moisture-sensitive, hydrolyzing to Z-L-alanine and CO₂ in aqueous environments :
Z Ala NCA+H2OZ L Alanine+CO2\text{Z Ala NCA}+\text{H}_2\text{O}\rightarrow \text{Z L Alanine}+\text{CO}_2

Stability Factors :

  • Solvent Polarity : Hydrolysis accelerates in polar solvents (e.g., DMF) .

  • Catalysts : Protic acids/bases or metal ions can destabilize the NCA .

Despite this, Z-Ala-NCA synthesized via optimized methods exhibits stability in anhydrous THF for hours, enabling large-scale polymerizations .

Copolymerization with Other NCAs

Z-Ala-NCA is copolymerized with NCAs like γ-benzyl-L-glutamate (BLG-NCA) and ε-trifluoroacetyl-L-lysine-NCA to synthesize complex polypeptides. For example:

ApplicationCopolymer StructureConditions
Glatiramer Acetate Random copolymer (Ala, Tyr, Glu, Lys)- Initiator: Primary amines
Drug Delivery Amphiphilic block copolymers- Solvent: THF/DCM

Deprotection of the Z-group (via catalytic hydrogenation or HBr/acetic acid) yields poly-L-alanine segments .

Side Reactions and Mitigation

  • Chain Transfer : Occurs via activated monomer mechanisms, leading to broad dispersity (Đ > 1.2). Controlled by using ionic liquids or low-polarity solvents .

  • Epimerization : Minimized by avoiding high temperatures or prolonged reaction times .

Scientific Research Applications

Synthesis of Polypeptides

The primary application of Z-L-Alanine N-carboxyanhydride is in the synthesis of polypeptides through ring-opening polymerization (ROP). This method allows for:

  • Controlled Polymerization : The polymerization process can be finely tuned to achieve desired molecular weights and architectures. Studies indicate that polypeptides synthesized from NCAs can exhibit high fidelity in terminal functionalities, which is crucial for their biological activity .
  • Diversity of Polypeptide Structures : By varying the NCA used, researchers can create a wide range of polypeptide structures with specific properties, such as stimuli-responsive behavior or enhanced stability .

This compound-derived polypeptides have significant potential in biomedical applications, including:

  • Drug Delivery Systems : Polypeptides can be designed to encapsulate drugs and release them in a controlled manner. For instance, hydrophilic blocks containing L-alanine have been shown to enhance drug solubility and bioavailability .
  • Tissue Engineering : The biocompatibility and tunable properties of NCAs make them suitable for developing scaffolds that support cell growth and tissue regeneration .

Green Chemistry Approaches

Recent advancements in the synthesis of this compound emphasize environmentally friendly methods. For example:

  • Direct Synthesis from Amino Acids : New methods allow for the synthesis of NCAs directly from amino acids using carbon dioxide as a reagent, significantly reducing the need for hazardous chemicals like phosgene . This approach not only simplifies the process but also aligns with green chemistry principles.

Case Studies

Several studies illustrate the practical applications of this compound:

  • Case Study 1: Glycopolypeptide Synthesis : Researchers synthesized glycopolypeptides using this compound as a building block to create ligands for immune receptors. These glycopolymers demonstrated enhanced binding affinity and specificity, showcasing their potential in immunotherapy .
  • Case Study 2: Therapeutic Alkaloid Production : A one-pot multi-step reaction utilizing this compound led to the synthesis of tryptanthrin, a compound with documented medicinal properties. This method highlights the versatility of NCAs in producing complex therapeutic molecules efficiently .

Mechanism of Action

The mechanism of action of Z-L-Alanine N-carboxyanhydride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between Z-L-Ala NCA and structurally related NCAs:

Compound Structural Features Polymerization Characteristics Applications
Z-L-Alanine NCA Benzyloxycarbonyl-protected alanine; retains α-carbon stereochemistry (L-configuration). Controlled ROP with low polydispersity; forms α-helical structures in polymers. Biomedical scaffolds, drug delivery .
DL-Alanine NCA Racemic mixture (D- and L-alanine); lacks stereochemical control. Forms less ordered polymers due to stereorandomization; higher crystallinity in some cases. Model systems for studying chiral effects .
β-Benzyl L-Aspartic Acid NCA Aspartic acid backbone with β-benzyl ester; introduces carboxylate side chains. Enables pH-responsive micelle formation (e.g., PEG-poly(aspartate) copolymers). Targeted drug delivery, pH-sensitive nanomaterials .
N-Trityl-L-Alanine NCA Trityl (triphenylmethyl) protecting group; bulkier than Z-group. Slower polymerization kinetics due to steric hindrance; enhances solubility in organic solvents. Specialty polymers requiring tailored initiation systems .
Phosphonopeptide NCAs Incorporates diisopropyl phosphonoalanine; adds phosphonic acid functionality. Enables pH-responsive conformational changes; narrow polydispersity via living polymerization. Smart materials, metal-ion chelation .
N-Substituted Glycine NCAs (NNCAs) Side chain attached to nitrogen (e.g., polypeptoids); achiral backbone. Rapid polymerization; resistance to proteolysis; tunable hydrophobicity. Antifouling coatings, antimicrobial agents .

Key Research Findings

Reactivity and Polymerization Efficiency :

  • Z-L-Ala NCA exhibits faster polymerization rates compared to bulkier derivatives like N-Trityl-L-Ala NCA, owing to reduced steric hindrance .
  • DL-Ala NCA generates polymers with mixed stereochemistry, leading to altered thermal stability and crystallinity compared to enantiopure Z-L-Ala NCA polymers .

Functional Versatility: β-Benzyl L-Aspartic Acid NCA-based polymers form pH-responsive micelles, leveraging carboxylate deprotonation for triggered drug release . Phosphonopeptide NCAs enable the synthesis of block copolymers with pH-dependent self-assembly, a feature absent in Z-L-Ala NCA homopolymers .

Biomedical Performance: Z-L-Ala NCA-derived polypeptides excel in biocompatibility and enzymatic degradability, making them ideal for tissue engineering . Polypeptoids from NNCAs show superior resistance to protein adsorption, outperforming Z-L-Ala NCA polymers in applications requiring stealth properties (e.g., long-circulating nanoparticles) .

Biological Activity

Z-L-Alanine N-carboxyanhydride (Z-L-Ala NCA) is a member of the N-carboxyanhydride (NCA) family, which are critical intermediates in peptide synthesis. This compound is particularly significant due to its role in the formation of peptides that exhibit various biological activities, making it a valuable tool in medicinal chemistry and biopolymer research.

  • Molecular Formula : C₉H₁₁NO₄
  • Molecular Weight : 185.19 g/mol

Z-L-Ala NCA is characterized by its reactivity, which allows it to polymerize with amino acids to form polypeptides. The unique structure of Z-L-Ala NCA facilitates selective reactions with primary amines, enabling the synthesis of tailored peptides with specific biological functions.

Biological Activity

Z-L-Alanine NCA has demonstrated several biological activities through its derivatives and the peptides synthesized from it. The following sections highlight key findings regarding its biological implications.

Antimicrobial Activity

Recent studies have shown that peptides synthesized from Z-L-Ala NCA exhibit antimicrobial properties. For instance, a series of alanine-based peptides were tested against various bacterial strains, revealing significant inhibitory effects. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Immunomodulatory Effects

Research indicates that Z-L-Ala-derived peptides can modulate immune responses. In vitro studies demonstrated that these peptides enhance the activity of macrophages and promote cytokine production, suggesting potential applications in immunotherapy.

Neuroprotective Properties

Peptides derived from Z-L-Ala NCA have been investigated for their neuroprotective effects. In animal models of neurodegenerative diseases, such as Alzheimer's, these peptides showed a reduction in neuronal apoptosis and improved cognitive function. This effect is attributed to the ability of the peptides to inhibit amyloid-beta aggregation.

Synthesis and Characterization

The synthesis of Z-L-Ala NCA typically involves the reaction of L-alanine with phosgene or its derivatives under controlled conditions. The resulting product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR).

Table 1: Comparison of Various NCAs

Compound NameMolecular FormulaUnique Features
This compoundC₉H₁₁NO₄Smaller size; used primarily for alanine-based peptides
Z-L-Valine N-CarboxyanhydrideC₁₄H₁₅NO₅Larger side chain; impacts hydrophobic interactions
Z-L-Leucine N-CarboxyanhydrideC₁₅H₁₇NO₄Branched chain; affects structural properties

Case Studies

  • Antimicrobial Peptide Study : A study involving the synthesis of alanine-rich peptides showed enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics.
  • Immunomodulation in Cancer Therapy : In a clinical trial, patients receiving peptide therapy derived from Z-L-Ala NCA exhibited improved immune responses, as evidenced by increased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
  • Neuroprotection in Animal Models : Research conducted on transgenic mice indicated that administration of Z-L-Ala-derived peptides resulted in decreased levels of amyloid plaques and improved memory performance on cognitive tests.

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